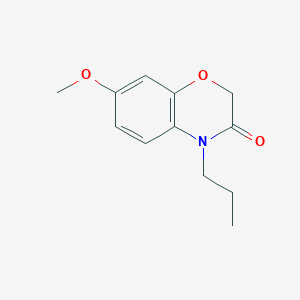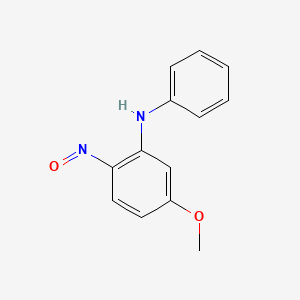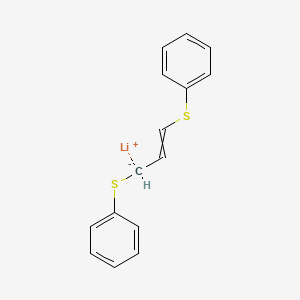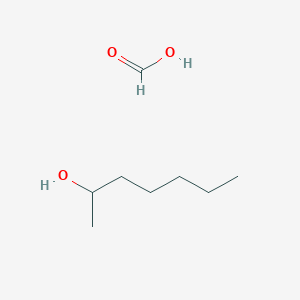![molecular formula C10H19NO4 B14333281 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane CAS No. 106074-68-4](/img/structure/B14333281.png)
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane is a complex organic compound characterized by its unique bicyclic structure. It contains a total of 35 bonds, including 16 non-hydrogen bonds, one six-membered ring, one twelve-membered ring, one secondary amine (aliphatic), and four ether groups (aliphatic)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure. Detailed synthetic routes and conditions are usually tailored to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce large quantities of the compound efficiently.
化学反应分析
Types of Reactions
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
科学研究应用
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are being studied for potential therapeutic applications.
相似化合物的比较
3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane can be compared with other similar compounds, such as:
13-oxa-3,6,9,15-tetraazabicyclo[9.3.1]pentadecane: This compound has a similar bicyclic structure but contains additional nitrogen atoms, which may confer different chemical and biological properties.
Other bicyclic compounds: Various bicyclic compounds with different functional groups and ring sizes can be compared to highlight the unique features of this compound.
The uniqueness of 3,6,9,15-Tetraoxa-13-azabicyclo[93
属性
CAS 编号 |
106074-68-4 |
|---|---|
分子式 |
C10H19NO4 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
3,6,9,15-tetraoxa-13-azabicyclo[9.3.1]pentadecane |
InChI |
InChI=1S/C10H19NO4/c1-3-13-7-9-5-11-6-10(15-9)8-14-4-2-12-1/h9-11H,1-8H2 |
InChI 键 |
OJRGVFJMHOGAQH-UHFFFAOYSA-N |
规范 SMILES |
C1COCC2CNCC(O2)COCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)
![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)


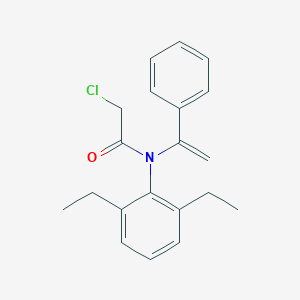
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)

